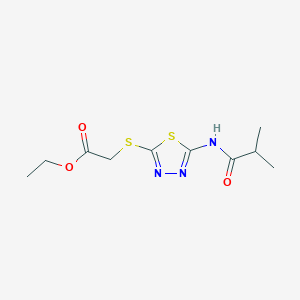

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Synthesis Analysis

The synthesis of similar compounds, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of a compound determines requirement for various pharmacological activities, and mostly heterocyclic moieties have been utilized for the biological activity . 1,3,4-Thiadiazole and their several derivatives possess a wide range of pharmacological activities .

Chemical Reactions Analysis

1,3,4-Thiadiazole was discovered in by Emil Fischer 1882 and described for true properties of the ring by Freund and Kuh . This compound was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .

Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antifungal Agents

Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans .

Antibacterial Agents

1,3,4-thiadiazole derivatives have also been studied for their antibacterial activities . However, the target compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Synthesis of New Compounds

1,3,4-thiadiazole derivatives are used as starting materials in the synthesis of new compounds . For example, N - (4-Nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .

Pharmaceutical Applications

Due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, 1,3,4-thiadiazole derivatives have gained attention in medicinal chemistry .

Industrial Applications

1,3,4-thiadiazole derivatives have also found applications in various industries due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Future Directions

The treatment of cancer remains a serious challenge. Therefore, new, effective drugs and anticancer strategies are still being sought . One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity . During recent years, small molecules containing five-membered heterocyclic moieties have become the subject of considerable growing interest for designing antitumor agents . One of them is 1,3,4-thiadiazole .

properties

IUPAC Name |

ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURCMTDECQUIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2885498.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2885499.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2885500.png)

![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2885501.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

![N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885515.png)

![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)

![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2885518.png)